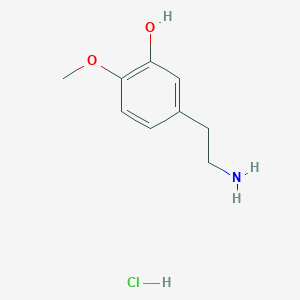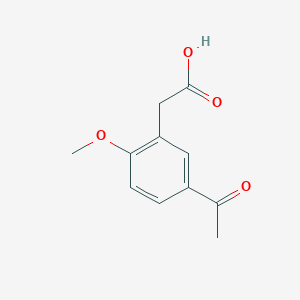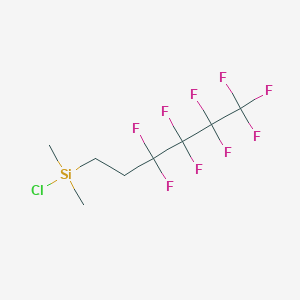
Clorosilano de dimetil(3,3,4,4,5,5,6,6,6-nonafluorohexil)
Descripción general
Descripción
Dimethyl(3,3,4,4,5,5,6,6,6-nonafluorohexyl)chlorosilane is a specialized organosilicon compound characterized by the presence of a chlorosilane group and a highly fluorinated alkyl chain. This compound is known for its unique chemical properties, including high thermal stability and resistance to chemical degradation, making it valuable in various scientific and industrial applications .
Aplicaciones Científicas De Investigación
Dimethyl(3,3,4,4,5,5,6,6,6-nonafluorohexyl)chlorosilane is used in various scientific research applications:
Surface Modification: It is employed to modify surfaces to impart hydrophobic and oleophobic properties, useful in creating non-stick and anti-fouling coatings.
Analytical Chemistry: The compound serves as a derivatizing agent in gas chromatography-mass spectrometry (GC-MS) for the detection of trace amounts of specific analytes.
Material Science: It is used in the synthesis of fluorinated polymers and copolymers, which are utilized in high-performance materials.
Mecanismo De Acción
Target of Action
Dimethyl(3,3,4,4,5,5,6,6,6-nonafluorohexyl)chlorosilane is primarily used as a derivatizing agent . It is used for the determination of compounds in picomolar amounts by gas chromatography - selected ion monitoring mass spectrometry (GC-SIMS), for example, of juvenile hormones .
Mode of Action
As a derivatizing agent, this compound interacts with its targets by attaching itself to them, thereby altering their chemical structure. This can enhance the detection and analysis of these compounds in GC-SIMS .
Biochemical Pathways
It is used in the analysis of juvenile hormones, suggesting it may play a role in insect biochemistry .
Result of Action
The primary result of the action of Dimethyl(3,3,4,4,5,5,6,6,6-nonafluorohexyl)chlorosilane is the successful derivatization of target compounds, enhancing their detection and analysis in GC-SIMS .
Métodos De Preparación
The synthesis of Dimethyl(3,3,4,4,5,5,6,6,6-nonafluorohexyl)chlorosilane typically involves the reaction of a fluorinated alkyl halide with a chlorosilane precursor. One common method includes the reaction of 3,3,4,4,5,5,6,6,6-nonafluorohexyl iodide with dimethylchlorosilane in the presence of a catalyst under controlled temperature and pressure conditions. Industrial production methods may involve continuous flow reactors to ensure consistent product quality and yield .
Análisis De Reacciones Químicas
Dimethyl(3,3,4,4,5,5,6,6,6-nonafluorohexyl)chlorosilane undergoes various chemical reactions, including:
Substitution Reactions: The chlorosilane group can be substituted with other nucleophiles, such as alcohols or amines, to form siloxanes or silazanes.
Hydrolysis: In the presence of water, the compound hydrolyzes to form silanols and hydrochloric acid.
Condensation Reactions: Silanols formed from hydrolysis can further condense to form siloxane bonds, leading to the formation of polymeric structures.
Comparación Con Compuestos Similares
Dimethyl(3,3,4,4,5,5,6,6,6-nonafluorohexyl)chlorosilane can be compared with other fluorinated silanes, such as:
Trichloro(1H,1H,2H,2H-perfluorooctyl)silane: Known for its use in creating superhydrophobic surfaces.
1H,1H,2H,2H-Perfluorododecyltrichlorosilane: Utilized in the synthesis of fluorinated polymers with extended alkyl chains.
1H,1H,2H,2H-Perfluorooctyltriethoxysilane: Employed in surface treatments to enhance water and oil repellency.
Dimethyl(3,3,4,4,5,5,6,6,6-nonafluorohexyl)chlorosilane stands out due to its specific chain length and the presence of dimethyl groups, which provide a balance between reactivity and stability, making it suitable for a wide range of applications .
Propiedades
IUPAC Name |
chloro-dimethyl-(3,3,4,4,5,5,6,6,6-nonafluorohexyl)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClF9Si/c1-19(2,9)4-3-5(10,11)6(12,13)7(14,15)8(16,17)18/h3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHMWVSNXULAOAZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(CCC(C(C(C(F)(F)F)(F)F)(F)F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4F9CH2CH2Si(CH3)2Cl, C8H10ClF9Si | |
| Record name | Silane, chlorodimethyl(3,3,4,4,5,5,6,6,6-nonafluorohexyl)- | |
| Source | NORMAN Suspect List Exchange | |
| Description | The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6 | |
| Explanation | Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70404995 | |
| Record name | Dimethyl(3,3,4,4,5,5,6,6,6-nonafluorohexyl)chlorosilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70404995 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
340.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
119386-82-2 | |
| Record name | Dimethyl(3,3,4,4,5,5,6,6,6-nonafluorohexyl)chlorosilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70404995 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (3,3,3,4,4,5,5,6,6-Nonafluorohexyl)dimethylchlorosilane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


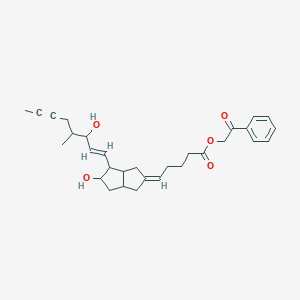
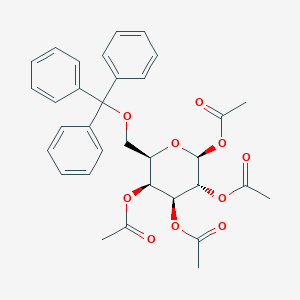

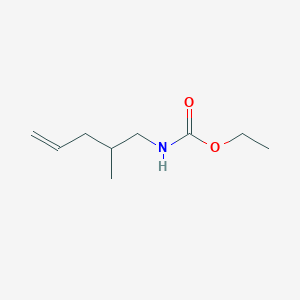


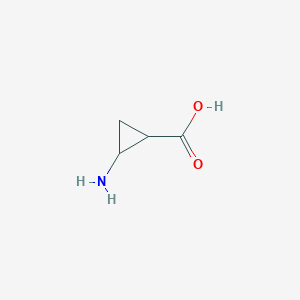

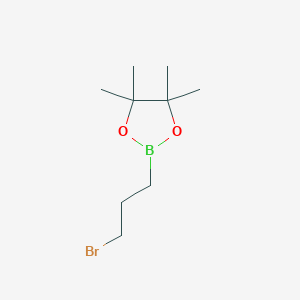
![2-[3-(2-Hydroxyethyl)oxiran-2-YL]ethanol](/img/structure/B53745.png)

